![molecular formula C13H16N2O2 B12983317 Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12983317.png)
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique bicyclic structure, which includes a diazabicycloheptane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of benzylamine with a suitable diazabicycloheptane precursor. One common method includes the use of benzyl chloroformate as a reagent, which reacts with the diazabicycloheptane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, thereby modulating various biochemical pathways. The diazabicycloheptane ring structure plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
- Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
Uniqueness
This compound is unique due to its specific benzyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the benzyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Biological Activity
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic framework that incorporates two nitrogen atoms, contributing to its unique chemical properties. The molecular formula is C13H17N2O2 with a molecular weight of approximately 249.29 g/mol. Its structural characteristics allow it to interact with various biological targets, which is pivotal for its pharmacological applications.
While specific mechanisms of action for this compound have not been fully elucidated, it is believed to interact with neurotransmitter receptors and enzymes due to its structural similarities with known bioactive compounds. The presence of the bicyclic system may enhance its binding affinity to these targets, potentially modulating their activity.
Antitumor Activity
Recent studies have demonstrated the potential antitumor activity of derivatives related to this compound. For instance, compounds synthesized from this framework have shown significant antiproliferative effects on various cancer cell lines, including:
- Cervical cancer (CaSki)
- Breast cancer (MDA-MB-231)
- Lung cancer (SK-Lu-1)
In vitro assays revealed that certain derivatives exhibited IC50 values indicating effective inhibition of cell growth without inducing necrosis in healthy cells, suggesting a selective cytotoxic profile .
Neuropharmacological Effects
The compound's analogs are being explored for their neuropharmacological properties, particularly as potential treatments for neurological disorders. Preliminary research indicates that these compounds may influence neurotransmitter systems, although detailed investigations are ongoing.
Synthesis and Evaluation
A notable study focused on synthesizing various derivatives of 2,5-diazabicyclo[4.1.0]heptane and evaluating their biological activities . The synthesized compounds were assessed for their antiproliferative effects against different cancer cell lines, revealing promising candidates for further development.
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
9e | CaSki | 12 | Induces apoptosis via caspase pathway |
9e | MDA-MB-231 | 15 | Selective toxicity towards tumor cells |
9e | SK-Lu-1 | 18 | Modulates cell cycle progression |
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-6-14-11-8-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |
InChI Key |
PXIWMLLVPCKRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2CC2N1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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